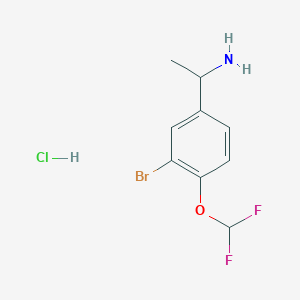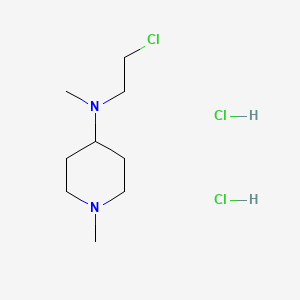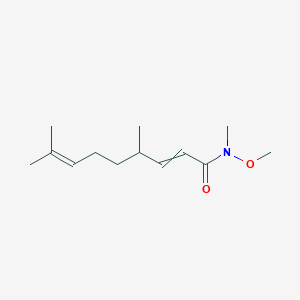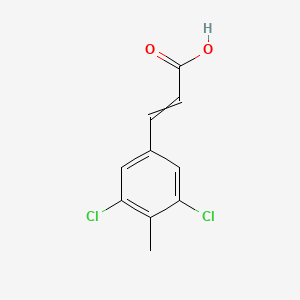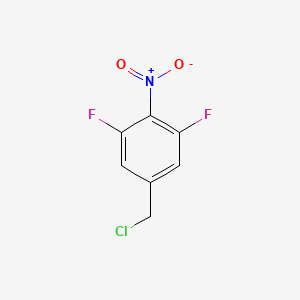
3,5-Difluoro-4-nitrobenzyl chloride
Vue d'ensemble
Description
“3,5-Difluoro-4-nitrobenzyl chloride” likely refers to a benzyl chloride compound that has been substituted with nitro and fluoro groups. Benzyl chlorides are a class of organic compounds with a chlorine atom attached to the carbon of a benzyl group . They are often used in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for “3,5-Difluoro-4-nitrobenzyl chloride” is not available, benzyl chlorides can generally be synthesized through the free radical halogenation of alkyl benzenes . This involves the substitution of a hydrogen atom in the benzyl position with a halogen .Molecular Structure Analysis
The molecular structure of “3,5-Difluoro-4-nitrobenzyl chloride” would likely consist of a benzene ring with a chlorine atom, two fluorine atoms, and a nitro group attached to different carbon atoms. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Benzyl chlorides can undergo various reactions, including nucleophilic substitution and free radical reactions . The presence of the nitro and fluoro groups may influence the reactivity of the compound.Applications De Recherche Scientifique
1. Influence on Side-Chain Reactivity
3,5-Difluoro-4-nitrobenzyl chloride demonstrates notable effects on the reactivity of side chains in chemical compounds. The presence of methyl groups in the 3- and 5-positions of 4-nitrobenzyl chloride significantly impacts its reactivity, showcasing the steric effects of these groups. This property is crucial in understanding the chemical behavior of similar compounds (Doleib & Iskander, 1967).
2. Role in Microsomal Reduction
3,5-Difluoro-4-nitrobenzyl chloride undergoes microsomal reduction, demonstrating its involvement in biochemical processes. This reduction leads to the formation of nitrobenzyl radical metabolites, a critical step in understanding the metabolic pathways of similar compounds (Moreno, Schreiber, & Mason, 1986).
3. Applications in LC-MS Enhancement
This compound plays a role in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS), especially for estrogens in biological fluids. It improves detection sensitivity, which is vital for accurate and precise measurements in analytical chemistry (Higashi et al., 2006).
4. Use in Protein Modification
3,5-Difluoro-4-nitrobenzyl chloride derivatives have been utilized in the modification of proteins. This application is significant in biochemistry and molecular biology for understanding protein structure and function (Horton & Tucker, 1970).
5. Involvement in Ribonucleotide Synthesis
The compound aids in the synthesis of ribooligonucleotides. This application is critical in nucleic acid research, particularly in understanding RNA structure and function (Ohtsuka, Tanaka, & Ikehara, 1974).
6. Applications in Materials Science
Derivatives of 3,5-Difluoro-4-nitrobenzyl chloride are used in polymer and materials science. Its photolabile nature makes it useful in the alteration of polymer properties through irradiation, expanding the potential applications in materials engineering (Zhao et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitrobenzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



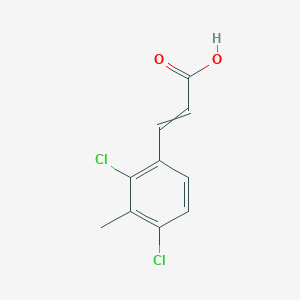


![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)
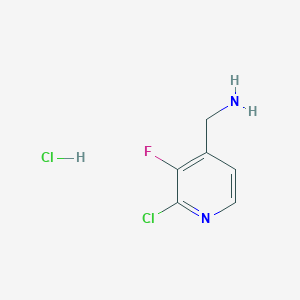

![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
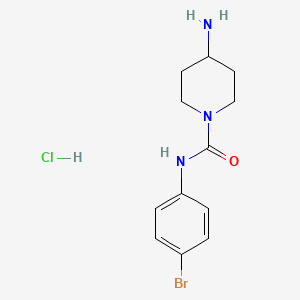
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)
![tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate](/img/structure/B1412840.png)
